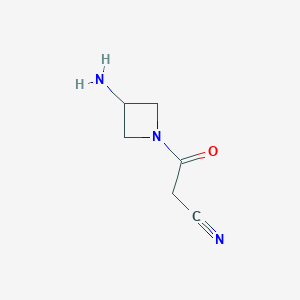![molecular formula C9H13N5O B1475685 1-(8-etoxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)-N-metilmetanamina CAS No. 2098082-59-6](/img/structure/B1475685.png)
1-(8-etoxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)-N-metilmetanamina
Descripción general
Descripción
“1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s a derivative of [1,2,4]triazolo[4,3-a]pyrazine . The molecular formula of this compound is C8H11N5O.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of “1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de 1,2,4-triazolo[4,3-a]pirazina han mostrado promesa en la investigación del cáncer. Se han evaluado por sus actividades inhibitorias contra quinasas específicas como c-Met/VEGFR-2, que son cruciales en la proliferación celular del cáncer y la angiogénesis . Estos compuestos exhiben potentes actividades antiproliferativas contra varias líneas celulares cancerosas, lo que los convierte en candidatos potenciales para la terapia contra el cáncer.
Propiedades Antimicrobianas
Los compuestos dentro de esta clase han demostrado propiedades antimicrobianas significativas. Su capacidad de interactuar con enzimas y receptores microbianos puede llevar al desarrollo de nuevos agentes antimicrobianos, lo cual es crucial en la lucha contra las cepas resistentes a los medicamentos de bacterias y otros patógenos .
Usos Analgésicos y Antiinflamatorios
Las características estructurales de los derivados de triazolopirazina les permiten actuar como agentes analgésicos y antiinflamatorios. Su interacción con las vías biológicas que median el dolor y la inflamación ofrece una vía para el desarrollo de nuevos medicamentos para el control del dolor .
Inhibición Enzimática
Estos compuestos se han estudiado como inhibidores enzimáticos, dirigidos a enzimas como la anhidrasa carbónica, la colinesterasa y otras. Al inhibir estas enzimas, se pueden utilizar para tratar enfermedades donde la actividad enzimática está desregulada .
Agentes Antituberculosos
La lucha contra la tuberculosis (TB) ha llevado a la exploración de los derivados de triazolopirazina como posibles agentes antituberculosos. Su mecanismo de acción incluye interferir con los procesos celulares bacterianos, lo que podría ser efectivo contra la TB .
Efectos Antioxidantes
Las propiedades antioxidantes de estos compuestos se están investigando por su potencial para proteger las células del estrés oxidativo, que está implicado en varias enfermedades crónicas, incluidos los trastornos neurodegenerativos .
Aplicaciones Antivirales
Los derivados de triazolopirazina han mostrado potencial como agentes antivirales. Su capacidad de inhibir la replicación viral al dirigirse a enzimas o proteínas virales específicas los convierte en candidatos para el desarrollo de nuevos fármacos antivirales .
Trastornos Neurológicos
La investigación ha indicado el uso potencial de estos compuestos en el tratamiento de trastornos neurológicos. Pueden modular los sistemas de neurotransmisores o los neuroreceptores, proporcionando una nueva vía para el tratamiento de afecciones como la depresión, la ansiedad y la epilepsia .
Direcciones Futuras
The future directions for “1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” and its derivatives could involve further exploration of their antimicrobial properties . There’s an urgent need to develop new antimicrobial agents with excellent antibacterial activity, and nitrogen-containing heterocycles like this compound could play a significant role .
Mecanismo De Acción
Target of Action
The primary targets of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine interacts with its targets by inhibiting their activities . This inhibition leads to a decrease in the proliferation of cancer cells and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, which are critical for the growth and spread of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Moreover, it inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells .
Análisis Bioquímico
Biochemical Properties
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.
Cellular Effects
The effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in potential clinical applications.
Metabolic Pathways
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels . These interactions are important for understanding the compound’s pharmacokinetics and its potential effects on metabolic processes.
Propiedades
IUPAC Name |
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-15-9-8-13-12-7(6-10-2)14(8)5-4-11-9/h4-5,10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTZKCGBBAQKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)

![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)


